REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([C:13](=[O:15])[CH3:14])=[C:7]([O:16][CH3:17])[CH:6]=1)(=O)C.[OH-].[K+]>C(O)C>[NH2:4][C:5]1[CH:6]=[C:7]([O:16][CH3:17])[C:8]([C:13](=[O:15])[CH3:14])=[C:9]([O:11][CH3:12])[CH:10]=1 |f:1.2|
|
Name
|
(4'-acetylamino-2',6'-dimethoxyphenyl)ethanone
|
Quantity
|
7.11 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=C1)OC)C(C)=O)OC
|
Name
|
compound 75-1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C(=C1)OC)C(C)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled from the reaction mixture under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
the solution is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted with a mixture of ethylacetate and dichloromethane (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=C1)OC)C(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.54 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |